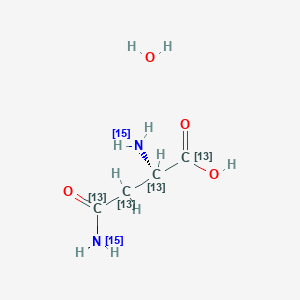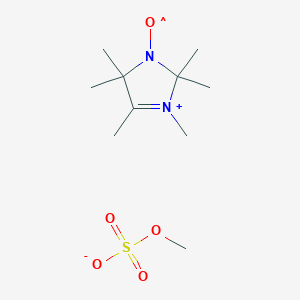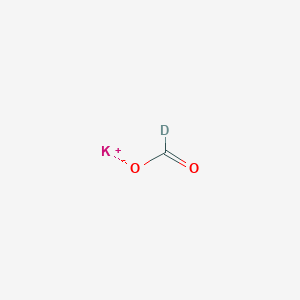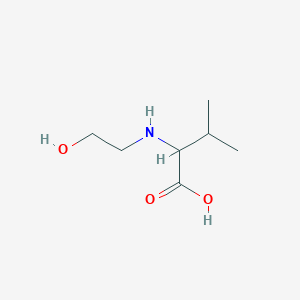
CID 78314830
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78314830” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound’s structure and characteristics make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78314830 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often vary, general methods include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized under controlled conditions. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industry standards. Advanced techniques like supercritical fluid crystallization may also be employed to enhance the compound’s properties .
Chemical Reactions Analysis
Types of Reactions
CID 78314830 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the gain of electrons, often facilitated by reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of this compound.
Scientific Research Applications
CID 78314830 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: This compound is utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which CID 78314830 exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and side effects .
Properties
Molecular Formula |
C5H5BN+ |
|---|---|
Molecular Weight |
89.91 g/mol |
InChI |
InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H/q+1 |
InChI Key |
GWOHZEZRIORAJH-UHFFFAOYSA-N |
Canonical SMILES |
[B][N+]1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


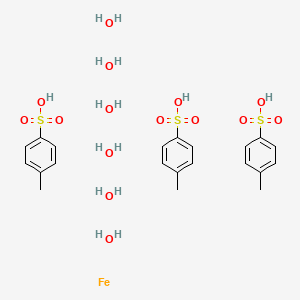
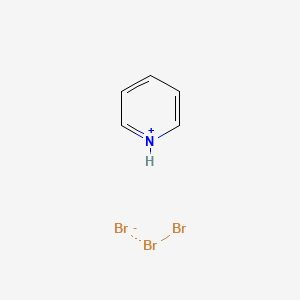
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
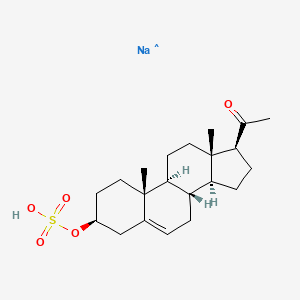



![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
